2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLIIYMZSIFWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine. This compound has been evaluated against various strains of bacteria, particularly Gram-positive organisms.
Case Study: Antibacterial Activity
A study published in MDPI reported that certain pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.25–1 μg/mL, indicating potent activity against these pathogens .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Another derivative | 0.25 | Streptococcus pneumoniae |
Antifungal Applications
The antifungal potential of pyrimidine compounds has also been explored, with promising results against various fungal strains.
Case Study: Antifungal Efficacy
In a recent investigation, derivatives of pyrimidine were found to have strong antifungal activity against Candida albicans, with some compounds showing MIC values as low as 0.05–0.3 μg/mL. This suggests that this compound could be a candidate for further development in antifungal therapies .
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| This compound | 0.1 | Candida albicans |
| Another derivative | 0.05 | Candida albicans |
Anti-inflammatory Applications
Pyrimidine derivatives have shown promise in anti-inflammatory applications by inhibiting cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
Research indicates that certain pyrimidine derivatives can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, compounds derived from pyrimidines demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.04 | COX-2 |
| Celecoxib | 0.04 | COX-2 |
Anticancer Applications
The anticancer potential of pyrimidine derivatives is another area of active research. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.
Case Study: Cancer Cell Inhibition
A study highlighted that certain pyrimidine derivatives exhibited inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds induced apoptosis and showed selectivity towards cancerous cells over normal cells .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 150 | MCF-7 |
| Another derivative | 100 | A549 |
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, highlighting substituent differences and physicochemical properties:
Key Observations :
- In contrast, the 4-methylbenzyl group in the target compound offers moderate hydrophobicity.
- Solubility : The methylthio (-SCH₃) group in may improve aqueous solubility compared to the methylbenzyl group due to sulfur’s polarizability.
- Bioactivity : Halogenation patterns (e.g., 2,5-dichloro in ) are associated with increased antimicrobial potency, as seen in related pyrimidines .
Structural Conformation and Hydrogen Bonding
Crystallographic studies of analogs reveal critical structural insights:
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituent aryl groups range from 12.0° to 86.1°, influencing molecular planarity and π-π stacking.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds in stabilize six-membered rings, while weak C–H⋯O interactions govern crystal packing.
Biological Activity
2-Chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anti-malarial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C11H12ClN3
- Molecular Weight : 223.69 g/mol
The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. The incorporation of the chloro group and the methylphenyl moiety is crucial for enhancing its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain pathways.
Key Findings :
- COX Inhibition : The compound demonstrated IC50 values against COX-1 and COX-2, indicating its effectiveness in reducing inflammation. For instance, related compounds showed IC50 values ranging from 19.45 μM to 42.1 μM for COX inhibition, suggesting a comparable profile for this compound .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 | 0.04 |
| Other Pyrimidine Derivatives | 19.45 - 28.39 | 23.8 - 42.1 |
Anti-malarial Activity
In addition to its anti-inflammatory properties, there is growing interest in the anti-malarial activity of pyrimidine derivatives. Studies have indicated that modifications to the pyrimidine structure can enhance activity against Plasmodium falciparum, the causative agent of malaria.
Research Insights :
- Selectivity : The compound exhibited selectivity towards malaria parasites with low cytotoxicity towards mammalian cells, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents significantly affects the biological activity of pyrimidine derivatives. For example:
- Chloro Group : The introduction of a chloro group at the 2-position enhances electrophilicity, potentially increasing binding affinity to target enzymes.
- Aromatic Substituents : The methylphenyl group contributes to lipophilicity, which is essential for membrane permeability and bioavailability.
Case Studies
- In Vivo Studies : A study using carrageenan-induced paw edema models demonstrated that similar pyrimidine derivatives significantly reduced inflammation compared to control groups .
- In Vitro Assays : Compounds were tested in vitro against COX enzymes, showing promising results that warrant further investigation into their mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and alkylation. Key steps include:
- Reagent Selection : Use 2-chloropyrimidin-4-amine and 4-methylbenzyl chloride as precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Temperature Control : Maintain reflux conditions (~80–100°C) for 5–8 hours to ensure complete substitution .
- Purification : Column chromatography (silica gel, chloroform/methanol gradient) followed by crystallization (methanol) yields >95% purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) to verify the pyrimidine core geometry and substituent conformations .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine scaffold's known role in binding ATP pockets .
- Kinetic Studies : Use fluorescence-based assays to measure IC₅₀ values under varying substrate concentrations .
- Cellular Uptake : Evaluate permeability via Caco-2 cell monolayers to assess bioavailability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Integrate quantum chemistry and cheminformatics:
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., chlorination vs. alkylation) .
- Solvent Optimization : Apply COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .
- Machine Learning : Train models on pyrimidine reaction databases to predict optimal catalysts (e.g., Pd/C for dehalogenation) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability through systematic controls:
- Batch Consistency : Compare activity across synthesized batches using HPLC-UV to rule out impurity effects (e.g., residual solvents) .
- Target Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to distinguish on-target vs. off-target effects .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine) to identify substituent-dependent activity trends .
Q. What strategies enhance the compound’s stability in biological matrices?
- Methodological Answer : Focus on formulation and derivatization:
- Prodrug Design : Introduce acetyl-protected amines to improve plasma stability, followed by enzymatic cleavage studies (e.g., esterase-mediated hydrolysis) .
- Lyophilization : Test freeze-dried formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites in liver microsomes and modify labile functional groups (e.g., methylphenyl) .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer : Leverage X-ray and docking studies:
- Hydrogen Bond Analysis : Map intramolecular interactions (e.g., N4–H4⋯N5 in the pyrimidine core) to correlate with binding affinity .
- π–π Stacking Measurements : Quantify centroid distances (e.g., 3.7 Å between aryl rings) to optimize aromatic interactions in derivative designs .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., EGFR kinase) to predict substituent effects on binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
